molecular formula C6H7Cl2N B085806 2-Chloroaniline hydrochloride CAS No. 137-04-2

2-Chloroaniline hydrochloride

Cat. No. B085806
CAS RN: 137-04-2
M. Wt: 164.03 g/mol
InChI Key: DRGIDRZFKRLQTE-UHFFFAOYSA-N
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Description

2-Chloroaniline hydrochloride is a chemical compound with the molecular formula C6H7Cl2N . It is a salt resulting from 2-chloroaniline reacting with a single molecule of hydrochloric acid .


Synthesis Analysis

2-Chloroaniline can be synthesized via chemical oxidation polymerization . The effects of oxidant concentration, surfactant type, and concentration on the synthesized 2-Chloroaniline have been investigated . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e., at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .


Molecular Structure Analysis

The molecular structure of 2-Chloroaniline hydrochloride is represented by the formula C6H7Cl2N . The InChI key for this compound is DRGIDRZFKRLQTE-UHFFFAOYSA-N .


Chemical Reactions Analysis

Vapor-phase 2-chloroaniline is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals . The half-life for this reaction in air is estimated to be 12 hours .


Physical And Chemical Properties Analysis

2-Chloroaniline hydrochloride is a solid at 20 degrees Celsius . It has a molecular weight of 164.03 g/mol . The compound has a refractive index of n20/D 1.589 .

Scientific Research Applications

Dye Manufacturing

2-Chloroaniline hydrochloride is used as an ice dye basement . It is used for dyeing towels, colored yarn, and cloth of cotton . It is also used in the dyeing and printing of viscose fabric .

Chromogenic Agent

This compound serves as a chromogenic agent in various applications . A chromogenic agent is a substance that produces a color when it undergoes a chemical reaction, making it useful in a variety of scientific and industrial applications.

Intermediate in Organic Synthesis

2-Chloroaniline hydrochloride is used as an intermediate in organic synthesis . An intermediate is a substance produced during the middle steps of a chemical reaction that undergoes further reaction to produce the final product.

Manufacturing Processes

The salt form of 2-chloroaniline, 2-chloroaniline hydrochloride, is used in a wide range of manufacturing processes . However, the specific processes are not detailed in the source.

Gas Sensing Applications

Poly(2-chloroaniline) with a variety of inorganic acid dopants such as HCl, H2SO4, and HClO4 has been studied for ammonia gas-sensing applications . The electrical conductivity was found to increase linearly with an increase in temperature .

Safety and Hazards

2-Chloroaniline hydrochloride is classified as toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Recent research has focused on the applications of substituted polyanilines and their blends and composites . The wide application potentials of substituted polyanilines and their blends and composites in diverse fields such as in sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, and anticorrosion materials, and in a variety of biological applications, have been highlighted .

Mechanism of Action

Mode of Action

These metabolites can interact with cellular targets, leading to changes in cellular function .

Biochemical Pathways

The major biotransformation pathways of 2-Chloroaniline involve para-hydroxylation and sulfate conjugation . These processes lead to the formation of various metabolites, which can have downstream effects on other biochemical pathways.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The metabolism of 2-Chloroaniline involves para-hydroxylation and sulfate conjugation , and these metabolites are likely excreted via the kidneys.

Result of Action

The metabolites formed during the metabolism of anilines can interact with various cellular targets, potentially leading to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloroaniline hydrochloride. For instance, the presence of other chemicals can affect its metabolism and the formation of its metabolites. Additionally, factors such as pH and temperature can influence its stability and reactivity .

properties

IUPAC Name

2-chloroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGIDRZFKRLQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95-51-2 (Parent)
Record name Benzenamine, 2-chloro-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5059668
Record name Benzenamine, 2-chloro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroaniline hydrochloride

CAS RN

137-04-2
Record name Benzenamine, 2-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-chloro-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-chloro-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 2-chloro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroanilinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.795
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-chloroaniline hydrochloride utilized in chemical synthesis?

A1: 2-Chloroaniline hydrochloride serves as a reactant in the synthesis of 2-(2-chlorophenylamino)pyridine. [] The synthesis involves heating 2-chloroaniline hydrochloride with 2-chloropyridine at 180°C for 90 minutes. [] This reaction highlights the role of 2-chloroaniline hydrochloride as a building block in organic synthesis.

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